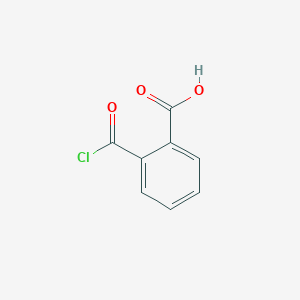
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a cyclohexene ring substituted with ethyl and methyl groups, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. The starting materials might include cyclohexene derivatives and imidazole precursors. Common synthetic routes could involve:
Alkylation: Introduction of ethyl and methyl groups to the cyclohexene ring.
Cyclization: Formation of the imidazole ring through cyclization reactions.
Coupling Reactions: Connecting the cyclohexene and imidazole moieties.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions could lead to the saturation of the cyclohexene ring.
Substitution: Substitution reactions might involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated compounds, while reduction could produce fully saturated cyclohexane derivatives.
科学的研究の応用
4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one could have various applications in scientific research:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
類似化合物との比較
Similar compounds might include other cyclohexene-imidazole derivatives. The uniqueness of 4-((3-Ethyl-4-methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one could be highlighted by comparing its:
Chemical Structure: Differences in substituents on the cyclohexene or imidazole rings.
Reactivity: Variations in chemical reactivity and stability.
Biological Activity: Distinct biological effects or potency.
List of Similar Compounds
- 4-((3-Methylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- 4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- 4-((3-Propylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-[(3-ethyl-4-methylcyclohex-3-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H20N2O/c1-3-11-6-10(5-4-9(11)2)7-12-8-14-13(16)15-12/h8,10H,3-7H2,1-2H3,(H2,14,15,16) |
InChIキー |
VDPIYIAVBAQISZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(CCC(C1)CC2=CNC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


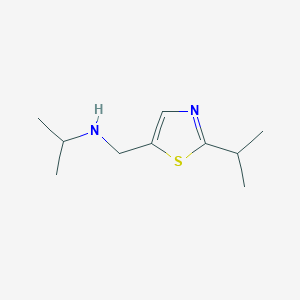
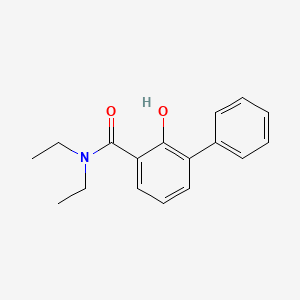

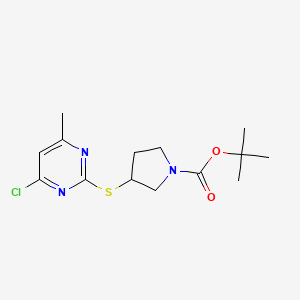
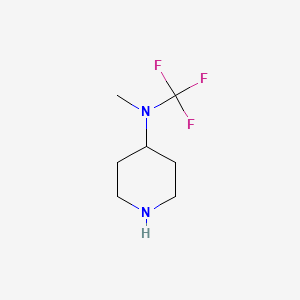
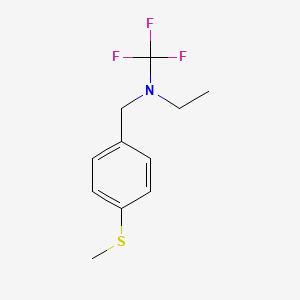


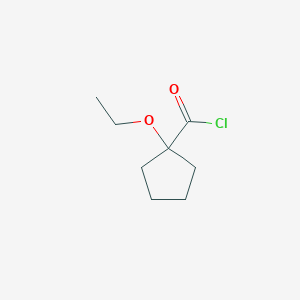
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)

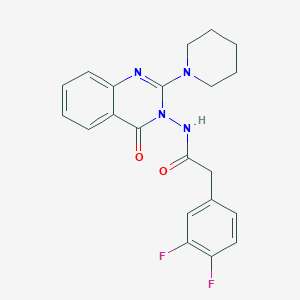
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
